molecular formula C4H11O2P B1630799 Diethylphosphinic acid CAS No. 813-76-3

Diethylphosphinic acid

Cat. No.: B1630799
CAS No.: 813-76-3
M. Wt: 122.1 g/mol
InChI Key: KTLIMPGQZDZPSB-UHFFFAOYSA-N
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Description

Diethylphosphinic acid is an organophosphorus compound with the molecular formula C₄H₁₁O₂P. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its high reactivity due to the presence of the phosphorus-hydrogen bond, making it a valuable reagent in organic synthesis and other chemical processes .

Mechanism of Action

As a flame retardant, DEPA functions by promoting char formation during combustion. It decomposes at elevated temperatures, releasing phosphorus-containing radicals that react with the material’s surface, creating a protective layer. This layer inhibits further combustion and heat transfer, thus reducing the flammability of the material .

Safety and Hazards

  • Alternatives : Resorcinol-bis(diphenylphosphate), bisphenol-A diphenyl phosphate, and melamine polyphosphate may be suitable substitutes for brominated flame retardants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylphosphinic acid can be synthesized through several methods. One common method involves the reaction of alkali metal phosphinates with inorganic mineral acids in a polar solvent. This process typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting sodium diethyl phosphinate with aluminum salts. This method involves heating the sodium diethyl phosphinate solution, adjusting the pH, and adding potassium permanganate solution dropwise. The reaction is then filtered to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Diethylphosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Diethylphosphinic acid is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and its use as a flame retardant distinguish it from other similar compounds .

Properties

IUPAC Name

diethylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLIMPGQZDZPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400487
Record name diethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-76-3
Record name diethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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